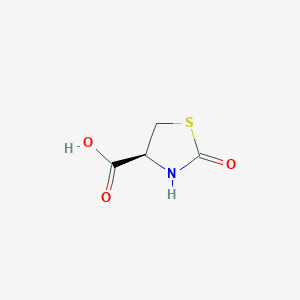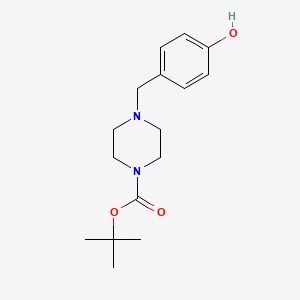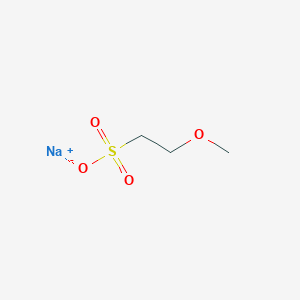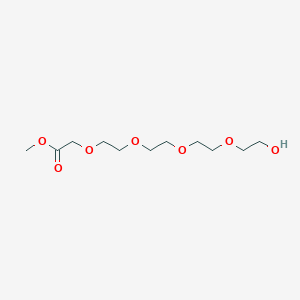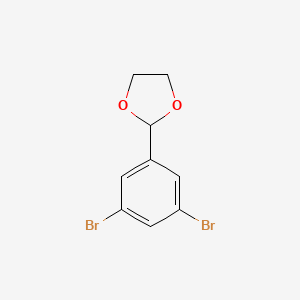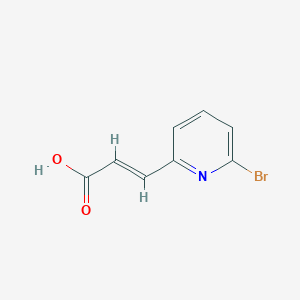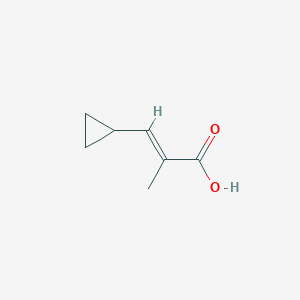
(E)-3-cyclopropyl-2-methylacrylic acid
Descripción general
Descripción
Acrylic acids are a class of organic compounds that contain a carboxylic acid functional group and a vinyl group. They are widely used in the production of resins, plastics, rubber, and coatings .
Synthesis Analysis
The synthesis of acrylic acids generally involves the reaction of specific aldehydes with malonic acid in the presence of pyridine . The exact synthesis process for “(E)-3-cyclopropyl-2-methylacrylic acid” might vary.Molecular Structure Analysis
The molecular structure of acrylic acids typically consists of a carboxylic acid group (-COOH) and a vinyl group (-CH=CH2). The exact structure of “(E)-3-cyclopropyl-2-methylacrylic acid” would include these groups along with a cyclopropyl group and a methyl group .Chemical Reactions Analysis
Acrylic acids can undergo a variety of chemical reactions, including polymerization and addition reactions. The specific reactions that “(E)-3-cyclopropyl-2-methylacrylic acid” can undergo would depend on its exact molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of acrylic acids can vary widely depending on their exact structure. They are generally colorless, have a strong acrid smell, and are soluble in water .Aplicaciones Científicas De Investigación
- Downstream Techniques : Researchers use these purified nucleic acids for downstream applications such as restriction enzyme analysis, polymerase chain reactions (PCR), real-time PCR, and different sequencing methods (Sanger, cycling sequencing, and next-generation sequencing) .
- Application : It has been explored for its potential in drug formulations, including transdermal patches (using N-methyl pyrrolidone as a skin penetration enhancer), parenteral dosage forms (using polyethylene glycol 400 as a vehicle), and injectable/topical preparations (using triethanolamine for salt formation) .
- Application : They find use as antistatic agents, emulsifying agents, and dispersing agents. Additionally, they modulate solubility, lipophilicity, and cell permeation for various drugs .
- Application : Cyclopropylacrylic acid derivatives can act as solubilizers, influencing the solubility and permeability of drugs. For example, they enhance the solubility of antibiotics and antihistaminic drugs .
Nucleic Acid Extraction and Downstream Analysis
Pharmaceutical Formulation
Surfactant and Solubilizer
Carboxylic Acid Modulation
Biosensing and Gene Regulation
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-cyclopropyl-2-methylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5(7(8)9)4-6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSRHBWFNNDPCQ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1CC1)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B3154140.png)

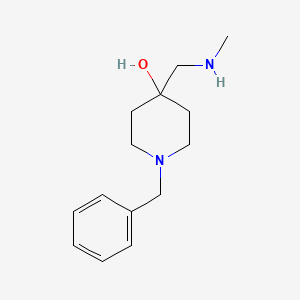
![Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate](/img/structure/B3154160.png)
![N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B3154164.png)
